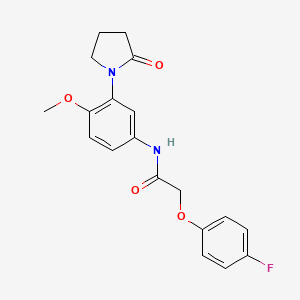
2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Mechanism of Action
2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2). By blocking the activity of mGluR2, this compound reduces the release of glutamate, which is an excitatory neurotransmitter that is overproduced in some neurological disorders. This leads to a reduction in neuroinflammation and oxidative stress, which are associated with the pathogenesis of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a positive effect on cognitive function and memory in animal models. It also reduces neuroinflammation and oxidative stress, which are associated with the pathogenesis of various neurological disorders. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide in lab experiments is its high selectivity for mGluR2, which reduces the risk of off-target effects. However, one of the limitations is that it is not yet fully understood how this compound affects other neurotransmitter systems and how this may impact its therapeutic potential.
Future Directions
There are several future directions for research on 2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide. One area of research is to further investigate its potential therapeutic applications in the treatment of various neurological disorders. Another area of research is to explore the effects of this compound on other neurotransmitter systems and how this may impact its therapeutic potential. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans.
Synthesis Methods
The synthesis of 2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves the reaction between 4-fluoroanisole, 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline, and 2-bromo-N-(4-fluorophenyl)acetamide. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a positive effect on cognitive function and memory, as well as reducing neuroinflammation and oxidative stress.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-17-9-6-14(11-16(17)22-10-2-3-19(22)24)21-18(23)12-26-15-7-4-13(20)5-8-15/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYAHXJUGVOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2618729.png)

![N-cyano-4-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]aniline](/img/structure/B2618731.png)


![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2618735.png)
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzonitrile](/img/structure/B2618738.png)


![N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2618743.png)


![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618747.png)
![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2618748.png)